Cas no 4393-06-0 (1-Phenylprop-2-en-1-ol)

1-Phenylprop-2-en-1-ol structure
Nombre del producto:1-Phenylprop-2-en-1-ol
1-Phenylprop-2-en-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 1-Phenylprop-2-en-1-ol
- Α-ETHENYLBENZYL ALCOHOL
- 1-Phenyl-2-propen-1-ol
- 1-Phenylallyl alcohol
- 3-phenyl-3-hydroxypropene
- 3-Phenylpropene-3-ol
- o-hydroxyallylbenzene
- phenyl vinyl carbinol
- phenyl vinyl ketone
- DB-050887
- VINYLBENZYL ALCOHOL
- DB-069846
- DB-363762
- 2-Propen-1-ol, 1-phenyl-
- Benzenemethanol, alpha-ethenyl-
- DB-059181
- NSC167595
- Benzyl alcohol, .alpha.-vinyl-
- NSC 167595
- 1'-Hydroxyallylbenzene
- .alpha.-Vinylbenzyl alcohol
- SCHEMBL96576
- .alpha.-Phenylallyl alcohol
- DTXSID901346753
- alpha-Vinylbenzyl alcohol, 97%
- SCHEMBL13341680
- MHHJQVRGRPHIMR-UHFFFAOYSA-N
- AB10386
- CS-0204865
- vinylphenylcarbinol
- EN300-304226
- 4393-06-0
- alpha-Phenylallyl alcohol
- Phenylallylalkohol
- Benzyl alcohol, alpha-vinyl-
- 1-phenyl-prop-2-en-1-ol
- AKOS009156663
- Z1255438717
- MFCD00093987
- SB84524
- vinyl benzyl alcohol
- Phenylprop-2-enol
- alpha-Vinylbenzyl alcohol
- 42273-76-7
- NSC-167595
- vinylbenzylalcohol
- F8884-0046
- alpha -Vinylbenzyl alcohol
- BEA3_000109
- AS-44492
- A-Vinylbenzyl alcohol
- Benzenemethanol, .alpha.-ethenyl-
- Phenylvinylcarbinol
- NSC 167595 Phenylvinylcarbinol
-
- MDL: MFCD00093987
- Renchi: InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2
- Clave inchi: MHHJQVRGRPHIMR-UHFFFAOYSA-N
- Sonrisas: C=CC(C1=CC=CC=C1)O
Atributos calculados
- Calidad precisa: 134.07300
- Masa isotópica única: 134.073164938g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 103
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 20.2Ų
Propiedades experimentales
- Denso: 1.0249
- Punto de ebullición: 207.3°C (rough estimate)
- índice de refracción: 1.5406
- PSA: 20.23000
- Logp: 1.90600
1-Phenylprop-2-en-1-ol Información de Seguridad
1-Phenylprop-2-en-1-ol Datos Aduaneros
- Código HS:2906299090
- Datos Aduaneros:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-Phenylprop-2-en-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275535-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% +(stabilized with TBC) | 1g |
¥1632.00 | 2024-05-13 | |
Enamine | EN300-304226-1.0g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95.0% | 1.0g |
$32.0 | 2025-03-21 | |
Enamine | EN300-304226-5g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95% | 5g |
$89.0 | 2023-09-05 | |
Life Chemicals | F8884-0046-5g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95%+ | 5g |
$85.0 | 2023-09-05 | |
Alichem | A019121471-10g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 95% | 10g |
$400.00 | 2023-09-01 | |
TRC | P158116-500mg |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 500mg |
$98.00 | 2023-05-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1172-1G |
1-phenylprop-2-en-1-ol |
4393-06-0 | 93% | 1g |
¥ 1,201.00 | 2023-04-13 | |
Life Chemicals | F8884-0046-1g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95%+ | 1g |
$28.0 | 2023-09-05 | |
Enamine | EN300-304226-5.0g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95.0% | 5.0g |
$89.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275535-5g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% +(stabilized with TBC) | 5g |
¥6121.00 | 2024-05-13 |
1-Phenylprop-2-en-1-ol Literatura relevante
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
4393-06-0 (1-Phenylprop-2-en-1-ol) Productos relacionados
- 30584-69-1(Vinylbenzyl alcohol)
- 42273-76-7(Vinylbenzyl alcohol)
- 104713-12-4(Benzenemethanol, a-ethenyl-, (aS)-)
- 2228263-22-5(2-(2-chloro-3,6-difluorophenyl)-2-methyloxirane)
- 2034472-51-8(2,4-dimethyl-6-{1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yloxy}pyrimidine)
- 632300-21-1(N-(2,6-Dimethyl-4-nitrophenyl)methanesulfonamide)
- 1822671-27-1(1-Pyrrolidinecarboxylic acid, 3-(bromomethyl)-4-methyl-, 1,1-dimethylethyl ester)
- 1807295-39-1(Methyl 3-cyano-6-hydroxy-2-(hydroxymethyl)benzoate)
- 1594819-22-3(5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid)
- 2060047-60-9(5-(4,4-dimethylcyclohexyl)-1,3,4-oxadiazol-2-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:4393-06-0)1-Phenylprop-2-en-1-ol

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):158.0/554.0